molecular formula C22H22N2O4S B2749342 (Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 325742-02-7

(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2749342
CAS No.: 325742-02-7
M. Wt: 410.49
InChI Key: HLJIKGKRAQEVOL-QINSGFPZSA-N
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Description

(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C22H22N2O4S and its molecular weight is 410.49. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 2-[[(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-3-28-22(26)19-17-6-4-5-7-18(17)29-21(19)24-20(25)15(13-23)12-14-8-10-16(27-2)11-9-14/h8-12H,3-7H2,1-2H3,(H,24,25)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJIKGKRAQEVOL-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C\C3=CC=C(C=C3)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. It belongs to a class of compounds known for their diverse pharmacological properties, including antioxidant, antibacterial, and anticancer activities. This article synthesizes available research findings on the biological activity of this compound, highlighting its mechanisms and efficacy in various biological assays.

Synthesis and Characterization

The synthesis of this compound typically involves a Knoevenagel condensation reaction between ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and substituted benzaldehydes. The reaction is performed under reflux conditions in toluene with acetic acid and piperidine as catalysts. Characterization methods include infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry to confirm the structure and purity of the synthesized compound .

Antioxidant Activity

Antioxidant properties were assessed using various assays:

  • DPPH Radical Scavenging : The compound demonstrated significant scavenging activity against the DPPH radical.
  • Nitric Oxide Scavenging : It effectively inhibited nitric oxide production.
  • Lipid Peroxidation : The compound showed protective effects against iron-induced lipid peroxidation.

In comparative studies, it was found that derivatives with hydroxy substituents on the phenyl ring exhibited superior antioxidant activity. For instance, compounds with a para-hydroxy group showed enhanced radical scavenging capabilities .

Compound DPPH IC50 (µM) Nitric Oxide IC50 (µM) Lipid Peroxidation IC50 (µM)
Compound A302540
Compound B201535
Compound C252045

Antibacterial Activity

The antibacterial efficacy of the compound was tested against several strains:

  • Bacillus subtilis
  • Staphylococcus aureus
  • Escherichia coli

The results indicated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. The presence of electron-donating groups such as dimethylamino on the phenyl ring significantly enhanced antibacterial potency .

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Bacillus subtilis50
Staphylococcus aureus40
Escherichia coli60

Anticancer Activity

Recent studies have explored the anticancer potential of derivatives of tetrahydrobenzo[b]thiophene. The compound was tested for its ability to inhibit key enzymes associated with cancer metabolism:

  • PDK1 Inhibition : IC50 values indicated effective inhibition compared to standard inhibitors.
  • LDHA Inhibition : Similar trends were observed with LDHA, suggesting potential for further development as an anticancer agent.

In vitro studies on colorectal cancer cell lines LoVo and HCT-116 revealed that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 57.10 to 81.50 µg/mL .

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant anticancer properties. For example:

  • MCF-7 Breast Cancer Model : In vitro studies demonstrated that derivatives induce apoptosis and cell cycle arrest. One notable compound showed an IC50 value of 23.2 µM against MCF-7 cells, leading to a substantial reduction in cell viability by 26.86% after 48 hours of treatment. Flow cytometric analysis revealed an increase in both early and late apoptotic cells compared to untreated controls.
  • Mechanism of Action : The anticancer activity is primarily attributed to the disruption of tubulin dynamics, crucial for mitotic spindle formation during cell division. Compounds targeting tubulin enhance mitotic arrest and trigger apoptosis in cancer cells.

Anti-inflammatory Applications

Compounds derived from the tetrahydrobenzo[b]thiophene scaffold have also demonstrated anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro. This makes them promising candidates for treating inflammatory diseases.

Analgesic Effects

The analgesic activity of related compounds has been assessed using various models:

  • Hot Plate Method : Studies suggest that some derivatives provide pain relief comparable to standard analgesics like metamizole. This activity is attributed to their ability to interact with pain pathways and modulate pain perception.

Case Studies

  • Breast Cancer Model : A study involving MCF-7 cells treated with a tetrahydrobenzo[b]thiophene derivative showed significant apoptosis induction and cell cycle arrest at the G2/M phase. The compound was effective at low concentrations, indicating its potential as a therapeutic agent in breast cancer treatment.
  • Inflammation Model : An experimental setup evaluating the anti-inflammatory effects of tetrahydrobenzo[b]thiophene derivatives observed significant reductions in inflammatory markers when tested against lipopolysaccharide-induced inflammation in macrophages.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the tetrahydrobenzo[b]thiophene core significantly influence biological activity:

  • Enhancing Anticancer Potency : Substituents such as methoxy and isopropoxy groups enhance anticancer potency.
  • Critical Functionalities : The presence of cyano and acrylamide moieties appears critical for inducing apoptosis through specific molecular interactions.

Q & A

Q. What is the optimized synthetic route for (Z)-ethyl 2-(2-cyano-3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?

The compound is synthesized via a two-step process:

  • Step 1 : Cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux to form the cyanoacetamido intermediate .
  • Step 2 : Knoevenagel condensation of the intermediate with 4-methoxybenzaldehyde in toluene using piperidine and acetic acid as catalysts. The reaction is refluxed for 5–6 hours, yielding the final product with purity confirmed by TLC and recrystallization (72–94% yield) . Key parameters : Solvent choice (toluene), catalytic system (piperidine/acetic acid), and reaction time (5–6 hours).

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR spectroscopy : Identifies acrylamido C=O (~1680 cm⁻¹), cyano (C≡N, ~2200 cm⁻¹), and tetrahydrobenzo[b]thiophene ring vibrations .
  • 1H/13C NMR : Assigns protons (e.g., Z-configuration olefinic protons at δ 6.8–7.5 ppm) and carbons (e.g., ester carbonyl at ~165 ppm) .
  • Mass spectrometry : Validates molecular weight via [M+H]+ or [M+Na]+ peaks .

Q. What in vitro assays are used to evaluate its antioxidant activity?

  • DPPH radical scavenging : Measures hydrogen-donating capacity at concentrations of 10–100 µg/mL, with IC50 values compared to ascorbic acid .
  • Lipid peroxidation inhibition : Uses rat liver homogenate exposed to Fe²+/ascorbate, quantified via thiobarbituric acid-reactive substances (TBARS) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance Z/E selectivity during Knoevenagel condensation?

  • Catalytic system : Piperidine/acetic acid favors Z-selectivity by stabilizing the transition state via H-bonding .
  • Solvent polarity : Toluene (low polarity) minimizes side reactions and stabilizes the Z-isomer .
  • Temperature control : Reflux (~110°C) accelerates reaction completion while maintaining stereochemical integrity .

Q. How can contradictions in spectral data (e.g., unexpected splitting in 1H NMR) be resolved?

  • Variable-temperature NMR : Assesses dynamic effects (e.g., rotational barriers in the acrylamido group) .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals, such as tetrahydrobenzo[b]thiophene ring protons .
  • X-ray crystallography : Provides definitive confirmation of Z-configuration and hydrogen-bonding patterns .

Q. What computational methods predict biological targets and binding modes?

  • Molecular docking : Screens against anti-inflammatory targets (e.g., COX-2) using AutoDock Vina, with scoring functions prioritizing hydrogen bonds with the acrylamido and methoxyphenyl groups .
  • MD simulations : Evaluates stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) to validate docking results .

Q. How do substituent variations on the phenyl ring affect biological activity?

  • SAR studies : Compare derivatives with electron-donating (e.g., 4-OCH3) vs. electron-withdrawing (e.g., 4-NO2) groups.
  • Anti-inflammatory activity : 4-Methoxy substitution enhances activity (e.g., 65% inhibition in carrageenan-induced edema vs. 45% for 4-NO2 derivatives) due to improved membrane permeability .
  • Antioxidant activity : Electron-donating groups increase radical scavenging by stabilizing phenolic radicals .

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